molecular formula C12H16ClNO3 B2881208 2-chloro-N-(2,5-diethoxyphenyl)acetamide CAS No. 401577-73-9

2-chloro-N-(2,5-diethoxyphenyl)acetamide

Cat. No.: B2881208
CAS No.: 401577-73-9
M. Wt: 257.71
InChI Key: GGIDHBFGJQYHGX-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-diethoxyphenyl)acetamide is an organic compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 g/mol . It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and 2,5-diethoxyphenyl group. This compound is primarily used in research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-diethoxyphenyl)acetamide typically involves the reaction of 2,5-diethoxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 2,5-diethoxyaniline in an organic solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization from an appropriate solvent to obtain pure this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as column chromatography or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-diethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild to moderate conditions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction.

Major Products Formed

    Nucleophilic Substitution: Substituted amides or thioamides.

    Hydrolysis: 2,5-diethoxyaniline and chloroacetic acid.

    Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced derivatives of the compound.

Scientific Research Applications

2-chloro-N-(2,5-diethoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-diethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes or signaling pathways.

Comparison with Similar Compounds

2-chloro-N-(2,5-diethoxyphenyl)acetamide can be compared with other similar compounds such as:

    2-chloro-N-(2,5-dimethoxyphenyl)acetamide: Similar structure but with methoxy groups instead of ethoxy groups. This compound may have different reactivity and biological activity due to the difference in substituents.

    2-chloro-N,N-dimethylacetamide: Lacks the phenyl group and has two methyl groups attached to the nitrogen. This compound is used as a solvent and reagent in organic synthesis.

    N-(2,6-dimethylphenyl)chloroacetamide: Contains a dimethylphenyl group instead of the diethoxyphenyl group.

Each of these compounds has unique properties and applications, highlighting the importance of structural variations in determining chemical behavior and biological activity.

Properties

IUPAC Name

2-chloro-N-(2,5-diethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-3-16-9-5-6-11(17-4-2)10(7-9)14-12(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIDHBFGJQYHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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